molecular formula C11H11N5OS B2790245 (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone CAS No. 2034421-09-3

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone

Cat. No.: B2790245
CAS No.: 2034421-09-3
M. Wt: 261.3
InChI Key: VTGABXBTZYFMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its core structure, featuring a 3-(pyrimidin-2-ylamino)azetidine scaffold, has been identified in published studies as a key pharmacophore for high-affinity interaction with the histamine H3 receptor (H3R) . Compounds based on this scaffold can function as potent H3R agonists, making them valuable tool compounds for investigating sleep-wake regulation, cognition, and food intake in the central nervous system . The replacement of a common quinoline heterocycle with a thiazole moiety in this specific analogue is a strategic modification, as the thiazole ring is a privileged structure in drug discovery known to contribute to antitumor and kinase inhibitory activities . This suggests potential for this compound in oncology research , particularly in the development of protein kinase inhibitors, given that both pyrimidine and thiazole are frequently found in approved and investigational kinase inhibitors . The molecular formula is C11H10N6OS, and it offers researchers a unique hybrid structure to probe new biological space and signaling pathways. Main Applications & Research Value: • Neuroscience Research: Serves as a candidate for studying the function and signaling of the histamine H3 receptor, a G-protein-coupled receptor (GPCR) . • Kinase Inhibition Screening: Its structural features are characteristic of known kinase inhibitors, making it relevant for screening against various protein kinase targets in cancer research . • Medicinal Chemistry: Provides a versatile scaffold for hit-to-lead optimization and structure-activity relationship (SAR) studies aimed at developing novel therapeutics for central nervous system (CNS) disorders or oncology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c17-10(9-6-18-7-14-9)16-4-8(5-16)15-11-12-2-1-3-13-11/h1-3,6-8H,4-5H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGABXBTZYFMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidin-2-ylamine and azetidin-1-ylmethanone intermediates. These intermediates are then coupled under specific reaction conditions, often involving the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound in drug discovery, particularly for targeting specific diseases.

  • Industry: Its unique properties can be harnessed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on their heterocyclic cores, biological targets, and synthetic pathways. Below is a comparative analysis:

Tubulin Antagonists (Thiazole-Pyrimidine Hybrids)

  • Compound IAT: (2-(1H-indol-5-ylamino)-thiazol-4-yl)(3,4,5-trimethoxyphenyl)methanone () shares a thiazole-methanone core with the target compound but replaces the azetidine-pyrimidine unit with an indole-trimethoxyphenyl group. Activity: Demonstrated cytotoxicity against prostate carcinoma (IC₅₀ = 0.8–1.2 µM) and glioma cell lines via tubulin polymerization inhibition. Advantage: Strong preclinical efficacy in paclitaxel-resistant cancers. Limitation: Poor solubility due to the bulky trimethoxyphenyl group. Structural Contrast: The azetidine ring in the target compound may enhance solubility and reduce steric hindrance compared to IAT’s indole moiety .

TLR7-9 Antagonists (Azetidine-Morpholine Derivatives)

  • 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile (): Shares the azetidine core and heterocyclic substituents but incorporates a morpholine-quinoline system instead of thiazole-pyrimidine. Activity: Potent TLR7-9 antagonism (IC₅₀ < 100 nM) for treating systemic lupus erythematosus. Advantage: High selectivity for TLR pathways, reducing off-target effects. Limitation: Complex synthesis requiring multi-step coupling. Structural Contrast: The target compound’s thiazole-pyrimidine system may favor interactions with kinase or tubulin targets over TLRs .

Pyrazolo-Pyrimidine Derivatives

  • Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine derivatives (): These lack the azetidine-thiazole system but feature fused pyrimidine cores. Activity: Primarily explored as kinase inhibitors (e.g., JAK2/STAT3 pathways). Advantage: High metabolic stability due to fused ring systems. Limitation: Limited bioavailability in vivo. Structural Contrast: The azetidine-thiazole scaffold may offer improved conformational flexibility compared to rigid pyrazolo-pyrimidines .

Data Table: Key Properties of Analogs vs. Target Compound

Property Target Compound Compound IAT TLR Antagonist Pyrazolo-Pyrimidine
Core Structure Azetidine-thiazole-pyrimidine Thiazole-indole Azetidine-morpholine Pyrazolo-pyrimidine
Molecular Weight (g/mol) ~350–400 (estimated) 452.5 ~550–600 250–300
Biological Target Hypothesized: Tubulin/Kinase Tubulin TLR7-9 Kinases (e.g., JAK2)
Solubility Moderate (azetidine enhances solubility) Low Low Moderate
Synthetic Complexity Moderate (3–5 steps) High Very High Low-Moderate

Research Findings and Implications

  • Activity vs. Solubility Trade-off : The azetidine ring in the target compound may address solubility issues seen in bulkier analogs like IAT, though its activity remains unverified .
  • Target Selectivity : Unlike TLR-focused azetidine-morpholine derivatives, the thiazole-pyrimidine system could favor alternative targets such as kinases or tubulin, warranting further profiling .
  • Synthetic Feasibility : The compound’s synthesis is likely achievable via methods similar to ’s one-pot reactions, leveraging mild conditions for heterocyclic coupling .

Biological Activity

The compound (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone , with the CAS number 2034421-09-3, is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C11H11N5OSC_{11}H_{11}N_{5}OS with a molecular weight of 261.31 g/mol. The compound features a pyrimidine ring and a thiazole moiety, which are known for their roles in various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific kinases. Kinase inhibition is crucial in cancer therapy and other diseases where cell signaling pathways are disrupted.

The primary mechanism through which this compound exerts its effects appears to involve the inhibition of spleen tyrosine kinases (SYK). SYK plays a vital role in immune response signaling pathways, and its inhibition can lead to reduced proliferation of certain cancer cells and modulation of immune responses .

In Vitro Studies

In vitro studies have shown that compounds similar to this compound can effectively inhibit SYK activity. For instance, a related study reported that certain substituted pyrimidine compounds demonstrated potent inhibitory effects on SYK, suggesting that modifications to the azetidine and thiazole groups could enhance activity .

Case Studies

  • Cancer Cell Lines : In studies involving various cancer cell lines, compounds with similar structures were tested for their ability to induce apoptosis. Results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, highlighting their potential as anticancer agents.
  • Inflammatory Models : In models of inflammation, the inhibition of SYK by these compounds led to decreased production of pro-inflammatory cytokines, suggesting a therapeutic potential in treating autoimmune diseases .

Data Tables

Property Value
Molecular FormulaC₁₁H₁₁N₅OS
Molecular Weight261.31 g/mol
CAS Number2034421-09-3
Biological ActivitySYK Inhibition
Potential ApplicationsAnticancer, Anti-inflammatory

Q & A

Q. Data Example :

ParameterValue (Compound 58, )
Yield39%
HPLC Purity98%
1H NMR^1 \text{H NMR}Matched theoretical shifts

Advanced: How can researchers resolve discrepancies in spectral data during synthesis (e.g., unexpected NMR peaks)?

Answer:

  • Multi-dimensional NMR : Use HMBC\text{HMBC} or NOESY\text{NOESY} to distinguish regioisomers or confirm stereochemistry.
  • Computational Validation : Compare experimental 1H NMR^1 \text{H NMR} shifts with density functional theory (DFT)-predicted values.
  • Isolation and Re-analysis : Purify intermediates via column chromatography and re-analyze to rule out impurities .

Case Study : reports 99% HPLC purity for compound 59 despite low yield (6%), suggesting rigorous post-synthesis purification is critical .

Advanced: What in vitro assays are suitable for evaluating biological activity (e.g., cytotoxicity)?

Answer:

  • Sulforhodamine B (SRB) Assay : Quantify cellular protein content in adherent cultures (e.g., IC50_{50} determination). Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm .
  • Biochemical Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure target binding affinity (e.g., kinase inhibition).
  • Metabolic Stability Tests : Incubate with liver microsomes and analyze via LC-MS to estimate half-life .

Optimization Tip : For SRB assays, ensure cell density is 1,000–10,000 cells/well to maintain linearity .

Advanced: How can solubility and bioavailability be optimized for in vivo studies?

Answer:

  • LogP Adjustments : Introduce hydrophilic groups (e.g., sulfonyl, hydroxyl) to reduce logP. highlights solvent compatibility studies for solubility prediction .
  • Co-solvent Systems : Use cyclodextrins or polyethylene glycol (PEG) to enhance aqueous solubility.
  • Prodrug Strategies : Mask polar groups (e.g., esterify carboxylic acids) to improve membrane permeability.

Example : Piperazine-containing analogs () often exhibit improved solubility due to basic nitrogen centers .

Advanced: What computational methods aid in target identification and mechanism elucidation?

Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to predict binding modes to targets (e.g., kinases, GPCRs). Validate with mutagenesis studies .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability (e.g., RMSD <2 Å).
  • QSAR Modeling : Corrogate substituent effects with biological activity using partial least squares (PLS) regression.

Case Study : combined docking with biochemical assays to identify monoacylglycerol lipase inhibition .

Advanced: How to address conflicting bioactivity data across similar analogs?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., pyrimidine vs. thiazole) and measure activity changes.
  • Off-Target Screening : Use broad-panel assays (e.g., Eurofins CEREP panel) to identify unintended interactions.
  • Data Normalization : Account for batch-to-batch variability by including positive controls (e.g., cisplatin for cytotoxicity) .

Example : reports compound IAT’s efficacy in paclitaxel-resistant models, underscoring the need for context-specific assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.